2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol
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Overview
Description
2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is a chemical compound known for its significant role in the medical field, particularly in the treatment of type-2 diabetes. It is a member of the gliflozin class of drugs, which function as sodium-glucose co-transporter-2 (SGLT2) inhibitors .
Preparation Methods
The synthesis of 2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol involves several steps. One common synthetic route includes the following steps :
Formation of the oxane ring: The oxane ring is formed through a series of reactions involving the appropriate starting materials.
Introduction of the hydroxymethyl group: This step involves the addition of a hydroxymethyl group to the oxane ring.
Attachment of the phenyl groups: The phenyl groups are introduced through a series of substitution reactions.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol undergoes several types of chemical reactions :
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol has a wide range of scientific research applications :
Chemistry: It is used as a model compound in studies of SGLT2 inhibitors and their mechanisms of action.
Biology: The compound is used in studies of glucose metabolism and transport.
Medicine: It is used in the development of treatments for type-2 diabetes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol involves the inhibition of the sodium-glucose co-transporter-2 (SGLT2) in the kidneys . This inhibition reduces the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine. The molecular targets and pathways involved include the SGLT2 protein and the renal glucose transport pathway .
Comparison with Similar Compounds
2-[4-Chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol is unique among similar compounds due to its high selectivity and potency as an SGLT2 inhibitor . Similar compounds include :
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action but different chemical structure.
Canagliflozin: Also an SGLT2 inhibitor, but with different pharmacokinetic properties.
Ertugliflozin: Another member of the gliflozin class with unique pharmacological characteristics.
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and clinical applications .
Properties
IUPAC Name |
2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKIDWTTVMRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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